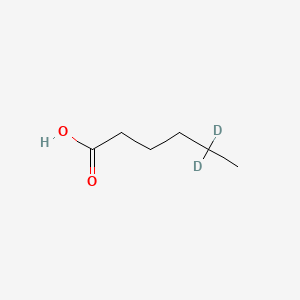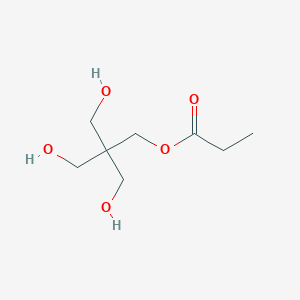
3-Hydroxy-2,2-bis(hydroxymethyl)propyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2,2-bis(hydroxymethyl)propyl propionate: is an organic compound with the molecular formula C8H16O5 It is a derivative of propionic acid and is characterized by the presence of hydroxyl groups and ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl propionate typically involves the esterification of 3-Hydroxy-2,2-bis(hydroxymethyl)propionic acid with propionic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also improve the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl groups in 3-Hydroxy-2,2-bis(hydroxymethyl)propyl propionate can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester functionality can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions with halogenating agents to form halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halides.
Applications De Recherche Scientifique
Chemistry: 3-Hydroxy-2,2-bis(hydroxymethyl)propyl propionate is used as a building block in the synthesis of hyperbranched polymers and dendrimers. These materials have applications in coatings, adhesives, and drug delivery systems.
Biology: In biological research, this compound is used to study the interactions of hydroxyl and ester groups with biological molecules. It can also be used as a model compound in enzymatic studies.
Medicine: The compound has potential applications in the development of drug delivery systems due to its ability to form stable complexes with various drugs. It can also be used in the synthesis of prodrugs that release active pharmaceutical ingredients upon hydrolysis.
Industry: In the industrial sector, this compound is used in the production of waterborne coatings and resins. It is also used as a plasticizer in the manufacture of flexible polymers.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl propionate involves its interaction with various molecular targets through its hydroxyl and ester groups. These interactions can lead to the formation of hydrogen bonds and ester linkages, which can influence the physical and chemical properties of the resulting materials. In drug delivery systems, the compound can form stable complexes with drugs, enhancing their solubility and bioavailability.
Comparaison Avec Des Composés Similaires
2,2-Bis(hydroxymethyl)propionic acid: This compound is similar in structure but lacks the ester functionality. It is commonly used in the synthesis of hyperbranched polymers.
3-Hydroxy-2,2-bis(hydroxymethyl)propanoic acid: This compound is a precursor to 3-Hydroxy-2,2-bis(hydroxymethyl)propyl propionate and is used in similar applications.
Uniqueness: this compound is unique due to the presence of both hydroxyl and ester groups, which allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds. Its ability to form stable complexes with drugs and its use in the synthesis of hyperbranched polymers make it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C8H16O5 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] propanoate |
InChI |
InChI=1S/C8H16O5/c1-2-7(12)13-6-8(3-9,4-10)5-11/h9-11H,2-6H2,1H3 |
Clé InChI |
JBSODNBBAKNHEU-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OCC(CO)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenoic acid, 2-[[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)sulfonyl]methylamino]ethyl ester](/img/structure/B13415474.png)

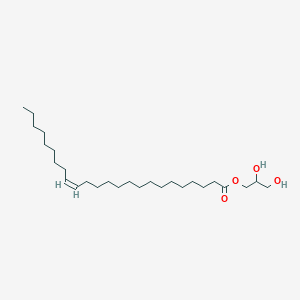
![2-[1-(1-Cyclohexen-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13415496.png)
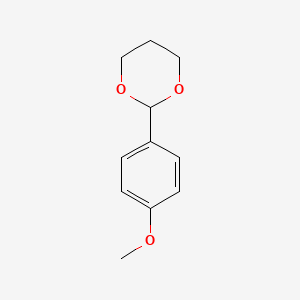

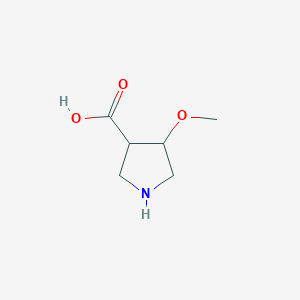
![Ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate](/img/structure/B13415531.png)
![(5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13415539.png)
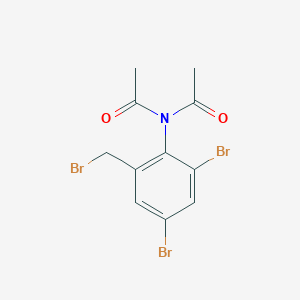
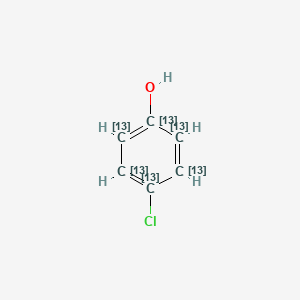
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13415550.png)

